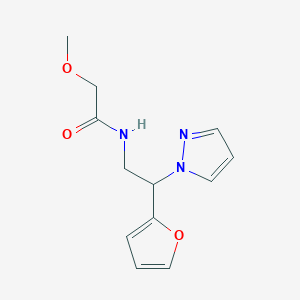
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H14N4O3 with a molecular weight of approximately 258.26 g/mol. Its structure features a furan ring, a pyrazole moiety, and a methoxyacetamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by the introduction of the furan and methoxyacetamide groups.
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Data Summary
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial activity .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties was conducted using an animal model of acute inflammation. Treatment with the compound resulted in a 50% reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Case Study 3: Cancer Cell Proliferation
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a 70% reduction in cell viability at concentrations above 10 µM after 48 hours, demonstrating its potential as an anticancer therapeutic .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-17-9-12(16)13-8-10(11-4-2-7-18-11)15-6-3-5-14-15/h2-7,10H,8-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEYNQJXUPKAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














